N-(4-chloro-6-methylpyrimidin-2-yl)acetamide
Description
N-(4-Chloro-6-methylpyrimidin-2-yl)acetamide is a pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and an acetamide moiety at position 2 of the pyrimidine ring. Its molecular formula is C₇H₈ClN₃O, with a molecular weight of 185.61 g/mol . The compound’s structure (Figure 1) combines electron-withdrawing (chloro) and electron-donating (methyl) substituents, which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-6(8)11-7(9-4)10-5(2)12/h3H,1-2H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQVCJUGWWDSKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-methylpyrimidine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group at the 6th position can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The acetamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-chloro-6-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Chloro vs.
- Thio vs. Oxygen Linkers : Thioether-containing analogues (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, which may enhance binding to biological targets compared to oxygen linkers .
- Piperazine and Aromatic Modifications: The addition of piperazine () introduces basicity, improving solubility in acidic environments, while bulky aryl groups (e.g., phenoxyphenyl in ) increase lipophilicity, affecting membrane permeability .
Key Observations:
- Acetylation : Acetyl chloride in pyridine is a common method for introducing acetamide groups (e.g., , % yield) .
- Alkylation Strategies : Sodium methylate facilitates the alkylation of thiopyrimidines with chloroacetamide derivatives (), highlighting the versatility of chloroacetamides as alkylating agents .
Physicochemical Properties
Limited data are available, but substituents critically influence properties:
- Melting Points : The analogue in has a melting point of 143–145°C , reflecting crystalline stability from aromatic and hydrogen-bonding groups .
- Solubility: Hydroxyl and piperazine substituents () likely enhance water solubility, whereas lipophilic groups (e.g., phenoxyphenyl in ) favor organic solvents .
Biological Activity
N-(4-chloro-6-methylpyrimidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique pyrimidine structure, which is essential for its biological interactions. The presence of the chloro and methyl groups on the pyrimidine ring contributes to its reactivity and binding capabilities with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The chloro group may enhance binding affinity, while the acetamide group can facilitate hydrogen bonding. These interactions can modulate key biological pathways, influencing cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .
Antitumor Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported that this compound can inhibit the growth of various cancer cell lines, including ovarian and breast cancer cells. The observed half-maximal effective concentration (EC50) values for these studies are as follows:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| OVCAR5 (Ovarian Cancer) | 10 µM |
| MCF7 (Breast Cancer) | 15 µM |
The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
- Antimicrobial Efficacy : In a controlled study, this compound was tested against multi-drug resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment option .
- Cancer Treatment : A recent study focused on the effects of this compound on ovarian cancer cells revealed that treatment with this compound led to a marked decrease in cell viability over a 48-hour period. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound effectively induces programmed cell death in cancerous cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(4-chloro-6-methylpyrimidin-2-yl)acetamide, and how can reaction yields be optimized?
- Methodological Answer : Multi-step synthesis involving condensation of acetamide derivatives with halogenated pyrimidine precursors is common. For example, coupling 2-chloroacetamide with 4-chloro-6-methylpyrimidine under reflux conditions in anhydrous solvents (e.g., DMF or THF) with a base (e.g., K₂CO₃) can yield the target compound. Reaction optimization should focus on temperature control (60–80°C), stoichiometric ratios (1:1.2 for acetamide:pyrimidine), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields of ~58% are achievable under optimized conditions, as seen in analogous syntheses of pyrimidinyl acetamides .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H NMR, LC-MS, and IR spectroscopy. In ¹H NMR (DMSO-d₆), expect peaks for methyl groups (δ ~2.1–2.3 ppm), pyrimidine protons (δ ~7.5–8.5 ppm), and acetamide NH (δ ~9.9 ppm). LC-MS should show a molecular ion peak at m/z ~215 [M+H]⁺ (exact mass depends on isotopic Cl). IR confirms amide C=O stretching (~1650–1680 cm⁻¹). Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. What analytical techniques are recommended for purity assessment, and how are discrepancies resolved?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for purity >95%. Discrepancies between HPLC and elemental analysis may arise from hygroscopicity or residual solvents. Address this via Karl Fischer titration (for water content) and TGA (to detect solvent traces). For chiral impurities, employ chiral HPLC or polarimetry .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Grow crystals via slow evaporation in ethanol/water (1:1). SCXRD data collected at 100 K using Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide NH and pyrimidine N). Refinement with SHELXL (using Olex2 or WinGX) ensures accurate thermal parameter modeling. Compare with analogous structures (e.g., CCDC 1047552) to validate packing motifs .
Q. What strategies mitigate data contradictions between computational predictions and experimental results in structure-activity relationship (SAR) studies?
- Methodological Answer : Reconcile discrepancies by:
- Validating computational models (e.g., docking studies) with experimental binding assays (e.g., SPR or ITC).
- Re-examining protonation states (using pKa predictions) and tautomeric forms (via NMR in D₂O).
- Adjusting force fields in MD simulations to account for solvent effects (e.g., explicit water models). Cross-reference with crystallographic data to confirm bioactive conformations .
Q. How can researchers design experiments to probe the metabolic stability of this compound in biological systems?
- Methodological Answer : Conduct in vitro microsomal stability assays (human/rat liver microsomes, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes. Identify metabolites using high-resolution MS (Q-TOF) and compare fragmentation patterns with synthetic standards. For advanced insights, use isotopic labeling (e.g., ¹⁴C-acetamide) to track metabolic pathways .
Methodological Notes
- Crystallography : SHELX software (e.g., SHELXL for refinement) is critical for resolving disorder in pyrimidine rings .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, reagent quality) to minimize batch-to-batch variability .
- Data Validation : Cross-correlate spectroscopic, chromatographic, and computational data to address structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
